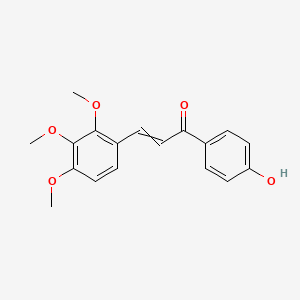

1-(4-Hydroxyphenyl)-3-(2,3,4-trimethoxyphenyl)-2-propen-1-one

Descripción general

Descripción

- 1-(4-Hydroxyphenyl)-3-(2,3,4-trimethoxyphenyl)-2-propen-1-one is a compound with the chemical formula C<sub>18</sub>H<sub>18</sub>O<sub>5</sub>.

- It belongs to the class of α, β-unsaturated chalcones.

- The molecule has an s-cis conformation with electron conjugation between the central chain and the attached rings.

Synthesis Analysis

- The synthesis methods for this compound include classical and recent approaches.

- Further details on specific synthetic routes would require a more in-depth literature review.

Molecular Structure Analysis

- The title compound has an s-cis conformation, which influences its chemical reactivity.

- Geometrical analysis values can describe the molecule’s stable structure.

Chemical Reactions Analysis

- The compound can undergo various transformations, including oxidations, aminations, halogenations, and C–C bond formations.

- The protodeboronation of alkyl boronic esters is an interesting area of study.

Physical And Chemical Properties Analysis

- Unfortunately, specific physical and chemical properties for this compound were not readily available in the search results.

Aplicaciones Científicas De Investigación

Application in Plant Chemical Defense

Methods of Application: Research has shown that silencing two cytochrome P450s involved in diterpene biosynthesis in wild tobacco leads to severe autotoxicity symptoms due to uncontrolled hydroxylated diterpene derivatives inhibiting sphingolipid biosynthesis .

Results

The defensive function of diterpenes is achieved by inhibiting herbivore sphingolipid biosynthesis through postingestive backbone hydroxylation products. This metabolic regulation allows tobacco plants to avoid autotoxicity and gain defense against herbivores .

Application in Pharmacology

Methods of Application: The stability of these compounds in water is marginal, and their hydrolysis is influenced by the substituents in the aromatic ring and the pH, which is considerably accelerated at physiological pH .

Results: The kinetics of hydrolysis of phenylboronic pinacol esters at physiological pH suggests caution when considering these compounds for pharmacological purposes due to their marginal stability in aqueous environments .

Application in Biochemistry

Methods of Application: The focus is on the hydrolysis susceptibility of phenylboronic pinacol esters, which are structurally related to the compound , at physiological pH levels .

Results: The research indicates that the rate of hydrolysis is dependent on the pH and the substituents present, which is crucial for the stability and efficacy of drug delivery systems .

Application in Medicinal Chemistry

Methods of Application: The study involves the genetic manipulation of tobacco plants to understand the role of cytochrome P450s in diterpene biosynthesis and their impact on plant autotoxicity and defense .

Results: The findings contribute to the understanding of the molecular mechanisms underlying plant defense and autotoxicity, which is vital for the development of plant-derived medicinal compounds .

Application in Organic Chemistry

Methods of Application: The research involves the study of the biochemical pathways of diterpene biosynthesis and the role of specific enzymes in these processes .

Results: The controlled hydroxylation of diterpenoids allows for the synthesis of compounds that can serve as chemical defenses without causing harm to the producing organism .

Application in Materials Science

Methods of Application: The approach includes examining the interactions between plants and herbivores to understand how plants solve the challenge of using potent chemical defenses without self-harm .

Results: The study provides insights into how plants can produce materials with built-in defense mechanisms, which can inspire the development of new materials with similar properties .

Application in Environmental Science

Results

Application in Analytical Chemistry

Results

Application in Synthetic Biology

Results

Application in Material Chemistry

Results

Application in Food Industry

Results

Application in Cosmetics

Results

Application in Neutron Capture Therapy

Results

The research on the hydrolysis of phenylboronic pinacol esters suggests that the kinetics of hydrolysis is dependent on the substituents in the aromatic ring and is accelerated at physiological pH. This information is crucial for the design of boron-carriers in neutron capture therapy .

Safety And Hazards

- No specific safety information was found for this compound in the search results.

Direcciones Futuras

- Further research could explore the compound’s biological activities, potential applications, and optimization of synthetic routes.

Please note that the information provided here is based on available literature and may require additional investigation for a comprehensive analysis. If you need further details or have specific questions, feel free to ask! 😊

Propiedades

IUPAC Name |

(E)-1-(4-hydroxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-21-16-11-7-13(17(22-2)18(16)23-3)6-10-15(20)12-4-8-14(19)9-5-12/h4-11,19H,1-3H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADNGYLQKAGRJN-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Hydroxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598179.png)

![6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1598187.png)

![N-[Bis(dimethylamino)phosphorylimino-bis(dimethylamino)-lambda5-phosphanyl]-N-methylmethanamine](/img/structure/B1598197.png)